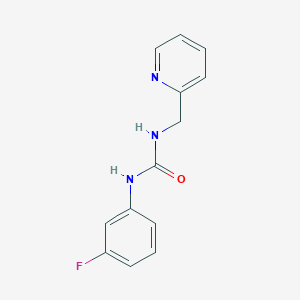![molecular formula C22H16N4O4 B5260122 (4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B5260122.png)
(4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitropyridine moiety, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the nitropyridine and phenyl groups through condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
(4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and pyrazolone groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions may vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyridine moiety can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, (4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological mechanisms at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other advanced materials with specific functionalities.
作用机制
The mechanism of action of (4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The nitropyridine moiety can participate in redox reactions, while the pyrazolone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and catalysis.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one is unique due to its combination of a pyrazolone core, nitropyridine moiety, and phenyl group
属性
IUPAC Name |
(4Z)-5-methyl-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-15-20(22(27)25(24-15)17-5-3-2-4-6-17)13-16-7-10-19(11-8-16)30-21-12-9-18(14-23-21)26(28)29/h2-14H,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQGVTBYECBJJG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine-2-carboxylic acid](/img/structure/B5260047.png)
![1-[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5260050.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE](/img/structure/B5260051.png)

![4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE](/img/structure/B5260055.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5260057.png)
![2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid](/img/structure/B5260063.png)

![(3-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)amine](/img/structure/B5260091.png)
![3-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5260105.png)
![1-Pyrazin-2-yl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5260116.png)
![N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5260125.png)
![2-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5260131.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5260137.png)
